molecular formula C20H18N2O4S B11410781 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B11410781
M. Wt: 382.4 g/mol
InChI Key: CVUZVKUPFTVQID-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound with a unique structure that combines chromeno, pyrimidine, and thione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multiple steps. One common method involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with appropriate precursors under specific conditions. The reaction often requires catalysts such as glacial acetic acid and may involve intermediate steps like cyclization and methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its unique combination of chromeno, pyrimidine, and thione moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H18N2O4S/c1-10-4-5-14-11(6-10)7-13-19(26-14)21-18(22-20(13)27)12-8-15(24-2)17(23)16(9-12)25-3/h4-6,8-9,23H,7H2,1-3H3,(H,21,22,27)

InChI Key

CVUZVKUPFTVQID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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